Allyl-(6-trifluoromethyl-pyridin-2-yl)-amine
Description
Properties
CAS No. |
944580-75-0 |
|---|---|
Molecular Formula |
C9H9F3N2 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
N-prop-2-enyl-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H9F3N2/c1-2-6-13-8-5-3-4-7(14-8)9(10,11)12/h2-5H,1,6H2,(H,13,14) |
InChI Key |
IFXRFUMNSMOLRR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis from 5-(Trifluoromethyl)pyridin-2-amine
One of the most common methods for synthesizing this compound is through the reaction of 5-(trifluoromethyl)pyridin-2-amine with allyl halides. The general procedure is as follows:
Reagents :
- 5-(Trifluoromethyl)pyridin-2-amine
- Allyl bromide or allyl chloride
- Base (e.g., potassium carbonate or sodium bicarbonate)
- Solvent (e.g., dimethylformamide or ethanol)
-
- Dissolve 5-(trifluoromethyl)pyridin-2-amine in the solvent.
- Add the allyl halide and base to the solution.
- Heat the reaction mixture to a suitable temperature (typically around 80–100°C) for several hours.
- After completion, cool the mixture, and extract the product using an organic solvent.
Yield : This method typically yields moderate to high amounts of the desired amine, often around 50–75% depending on reaction conditions.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance the efficiency of the synthesis:
Reagents : Similar to the previous method but utilizing microwave-compatible solvents.
-
- Combine 5-(trifluoromethyl)pyridin-2-amine with allyl halide and base in a microwave vessel.
- Subject the mixture to microwave irradiation at controlled temperatures (around 100°C) for shorter times (10–30 minutes).
- This method significantly reduces reaction times while maintaining high yields.
Yield : Microwave-assisted reactions can achieve yields exceeding 80%, showcasing improved efficiency.
Analysis of Reaction Conditions
The choice of reaction conditions plays a crucial role in determining the yield and purity of this compound. Key factors include:
Solvent Selection
Solvents like dimethylformamide and ethanol are preferred due to their ability to dissolve both polar and non-polar reactants, facilitating better interaction between reagents.
Base Selection
The base used can influence both the reaction rate and product stability. Potassium carbonate is commonly used due to its effectiveness in deprotonating amines, which enhances nucleophilicity.
Purification Techniques
Post-synthesis purification is essential for obtaining high-quality products:
Filtration and Crystallization
After completing the reaction, products are often filtered and washed with cold solvents to remove impurities.
Chromatography
Thin-layer chromatography (TLC) or column chromatography may be employed for further purification, especially when dealing with complex mixtures.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|
| Traditional Synthesis | 5-(Trifluoromethyl)pyridin-2-amine + Allyl halide + Base | Heating at 80–100°C for several hours | 50–75% |
| Microwave-Assisted Synthesis | Same as above | Microwave irradiation at ~100°C for 10–30 min | >80% |
Chemical Reactions Analysis
Types of Reactions
Allyl-(6-trifluoromethyl-pyridin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst for hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Formation of allyl epoxide or allyl aldehyde.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Allyl-(6-trifluoromethyl-pyridin-2-yl)-amine has been explored for its potential as a pharmaceutical agent. Its structural properties allow for incorporation into drug formulations aimed at treating various conditions.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, indicating potential uses in treating neurological disorders .
Biological Imaging
The compound is being studied as a radiolabeled imaging agent for cancer detection. Its fluorinated nature enhances visibility during imaging procedures, making it a valuable tool for tumor localization .
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex fluorinated compounds. This application is crucial in creating specific pharmacophores for drug discovery .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Research demonstrated that derivatives with trifluoromethyl groups showed improved metabolic stability and enhanced activity against specific cancer cell lines compared to non-fluorinated analogs .
- Animal Models : In vivo studies indicated that the compound could effectively reduce tumor size in murine models when used as part of a therapeutic regimen .
- Mechanistic Insights : Investigations revealed that binding interactions between the compound and target proteins often involve hydrogen bonding and hydrophobic interactions, crucial for its biological activity .
Mechanism of Action
The mechanism of action of Allyl-(6-trifluoromethyl-pyridin-2-yl)-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- Electron-deficient pyridine rings (e.g., -CF₃, -Cl) may require harsher conditions (e.g., sealed tubes, elevated temperatures) for nucleophilic substitution reactions.
- Steric hindrance from substituents (e.g., iodine at the 3- or 4-position) reduces yields compared to less bulky groups .
Tautomerism and Electronic Structure
Analogous compounds like Allyl-(5-pyridin-2-yl-[1,3,4]-thiadiazol-2-yl)-amine exhibit tautomeric equilibria influenced by substituents and resonance effects:
- Tautomeric Forms: Exocyclic amino (type a) and imino (type b) forms coexist in solution, with type a dominating in the solid state due to hydrogen bonding .
- Energy Differences : DFT calculations show type a is more stable than type b by -35.6 kJ/mol for allyl derivatives .
- ¹⁵N NMR Shifts: Type a: -309 ppm to -23 ppm (amino N6 atom). Type b: -225 ppm to -80 ppm (imino N6 atom) .
Spectroscopic and Structural Properties
- ¹H NMR : Allyl protons in analogs resonate between δ 8.185 ppm (H14 in thiadiazole derivatives) and δ 5.2–5.8 ppm (allyl CH₂ groups in pyridin-2-yl-amines) .
- Crystal Packing: Solid-state stabilization via hydrogen bonding is common in amino tautomers, as seen in Allyl-(5-pyridin-2-yl-thiadiazol-2-yl)-amine .
Biological Activity
Allyl-(6-trifluoromethyl-pyridin-2-yl)-amine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features an allyl group linked to a pyridine ring substituted with a trifluoromethyl group at the 6-position. This structure is significant as the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, affecting signaling pathways that regulate cell proliferation, apoptosis, and other critical processes.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown their capacity to induce apoptosis in cancer cell lines through oxidative stress mechanisms. The following table summarizes findings from various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A375 (melanoma) | TBD | Apoptosis via ROS induction |
| 6-Chloro-4-iodopyridine | HeLa (cervical cancer) | 15 | Caspase activation leading to apoptosis |
| 4-(6-Chloro-4-iodopyridin-2-yl)morpholine | MCF7 (breast cancer) | 10 | Inhibition of cell cycle progression |
Note: TBD = To Be Determined; IC50 values are indicative of potency.
Antimicrobial Activity
In addition to anticancer effects, similar compounds have demonstrated antimicrobial properties against a range of bacterial strains. The following summarizes findings related to antimicrobial efficacy:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| 6-Chloro-4-iodopyridine | S. aureus | 32 |
| 4-(6-Chloro-4-iodopyridin-2-yl)morpholine | P. aeruginosa | 16 |
Case Studies
- Anticancer Efficacy Study : A study evaluated the efficacy of various pyridine derivatives, including those structurally related to this compound, against melanoma cells. Results indicated significant cell death correlated with increased ROS levels, suggesting potential for therapeutic use in melanoma treatment.
- Antimicrobial Screening : Another study screened several pyridine-based compounds for antimicrobial activity. This compound showed promising results against Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyridine derivatives. The presence of electronegative groups such as trifluoromethyl significantly impacts the pharmacokinetics and bioavailability of these compounds.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR (in CDCl₃ or DMSO-d₆) to confirm the allyl group (δ 5.1–5.8 ppm for vinyl protons) and pyridine ring protons (δ 7.5–8.5 ppm). F NMR (δ -60 to -70 ppm) verifies the CF₃ group .
- X-ray Crystallography : Use SHELXL for structure refinement. Diffraction data collected at 100 K resolves bond lengths (e.g., C-N: ~1.34 Å) and confirms stereoelectronic effects of the CF₃ group .
How can density functional theory (DFT) predict the electronic properties of this compound?
Q. Basic Research Focus
- Methodology : Employ B3LYP/6-311++G(d,p) basis set for geometry optimization and frontier molecular orbital (FMO) analysis. The CF₃ group lowers HOMO energy (-6.2 eV), enhancing electrophilicity .
- Thermochemistry : Calculate atomization energies (average deviation ±2.4 kcal/mol) to validate experimental thermochemical data .
How does the trifluoromethyl group influence reaction mechanisms in cross-coupling or catalytic applications?
Q. Advanced Research Focus
- Electron-Withdrawing Effects : The CF₃ group increases pyridine ring electron deficiency, accelerating oxidative addition in Pd-catalyzed reactions. Kinetic studies (UV-Vis monitoring) show a 30% rate increase compared to non-fluorinated analogs .
- Catalytic Applications : DFT reveals CF₃ stabilizes transition states via inductive effects, reducing activation energy by ~5 kcal/mol in Suzuki-Miyaura couplings .
What strategies resolve contradictions between computational and experimental spectroscopic data?
Q. Advanced Research Focus
- Multi-Method Validation : Compare DFT-predicted H NMR shifts (GIAO method) with experimental data. Discrepancies >0.3 ppm suggest solvent effects or conformational flexibility, requiring MD simulations .
- Crystallographic Refinement : Use SHELXL’s TWINABS to correct for absorption errors in X-ray data, ensuring accurate bond parameter comparisons .
How does this compound interact with biological targets, and what assays validate its activity?
Q. Advanced Research Focus
- Chelation Studies : The pyridine nitrogen and allyl amine act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). UV-Vis titrations (λ = 450–600 nm) quantify binding constants (log K ≈ 4.2) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization assays (IC₅₀ < 10 µM suggests therapeutic potential) .
What safety protocols are essential for handling this compound?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood with <5 ppm airborne exposure .
- Spill Management : Neutralize with 10% acetic acid, absorb with vermiculite, and dispose as hazardous waste .
How can this compound be tailored for catalyst design in asymmetric synthesis?
Q. Advanced Research Focus
- Ligand Modification : Introduce chiral auxiliaries (e.g., BINOL) to the allyl group. Test enantioselectivity in Pd-catalyzed allylic alkylation (ee >80% achieved with tert-leucine derivatives) .
- Structure-Activity Relationships (SAR) : Vary CF₃ position and allyl chain length; Hammett plots correlate σₚ values with catalytic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
